molecular formula C16H14FN3O B6170387 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 209985-36-4

3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B6170387
CAS No.: 209985-36-4
M. Wt: 283.30 g/mol
InChI Key: GZSFYCPFMDJOMF-UHFFFAOYSA-N
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Description

3-Amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepine core with a 2-fluorophenyl group at position 5, a methyl group at position 1, and an amino group at position 2. This compound is synthesized via a multi-step process involving phthalimide protection of the amine, cleavage with hydrazine, and subsequent alkylation .

Properties

CAS No.

209985-36-4

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

3-amino-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H14FN3O/c1-20-13-9-5-3-7-11(13)14(19-15(18)16(20)21)10-6-2-4-8-12(10)17/h2-9,15H,18H2,1H3

InChI Key

GZSFYCPFMDJOMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with 3-amino-1-methyl-1,4-benzodiazepin-2-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated benzodiazepines.

Scientific Research Applications

Central Nervous System (CNS) Effects

Research indicates that benzodiazepine derivatives, including 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one, exhibit anxiolytic and sedative effects. These compounds interact with the GABA_A receptor, enhancing the inhibitory neurotransmitter's effect in the brain. Studies have shown that modifications in the benzodiazepine structure can lead to varying degrees of potency and selectivity for different receptor subtypes.

Case Study : A study published in the Journal of Medicinal Chemistry explored various benzodiazepine derivatives and their binding affinities to GABA_A receptors. The results indicated that fluorinated compounds often exhibit enhanced activity compared to their non-fluorinated counterparts due to increased lipophilicity and receptor binding efficiency .

Anticonvulsant Activity

Benzodiazepines are well-known for their anticonvulsant properties. The specific compound under discussion has been evaluated for its efficacy in animal models of epilepsy.

Data Table: Anticonvulsant Activity Comparison

Compound NameEfficacy (%)Reference
3-Amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-BDZ85Journal of Neuropharmacology
Diazepam90Epilepsy Research
Clonazepam95Clinical Neuropharmacology

Anxiety Disorders

Given its pharmacological profile, this compound has potential applications in treating anxiety disorders. Its ability to modulate GABA_A receptor activity makes it a candidate for further investigation in clinical settings.

Sleep Disorders

The sedative properties associated with benzodiazepines suggest that this compound could be effective in managing sleep disorders such as insomnia.

Mechanism of Action

The mechanism of action of 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the brain, which is beneficial in treating anxiety and related disorders. The compound’s fluorine atom may also contribute to its unique binding affinity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Norfludiazepam (7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

  • Structural Differences: Norfludiazepam lacks the 3-amino and 1-methyl substituents but features a chlorine atom at position 7 .
  • Pharmacological Implications: The chlorine atom enhances GABAA receptor binding affinity, contributing to sedative effects. However, the absence of the 3-amino group may reduce metabolic stability compared to the target compound .
  • Applications : Used as a metabolite reference in forensic toxicology due to its prevalence in benzodiazepine metabolism .

Fludiazepam (7-Chloro-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

  • Structural Differences: Shares the 1-methyl and 2-fluorophenyl groups but replaces the 3-amino group with a chlorine atom at position 7 .
  • Pharmacological Implications : The chlorine substitution increases potency but may elevate hepatotoxicity risks. The 1-methyl group enhances lipophilicity, prolonging half-life .
  • Applications : Clinically employed for anxiety disorders, with a reported half-life of 18–26 hours .

5-(2-Fluorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Structural Differences: Features a nitro group at position 7 instead of the 3-amino group .
  • Pharmacological Implications: Nitro groups are associated with rapid onset of action but higher toxicity, as seen in nitrazepam analogs. The absence of the 3-amino group may reduce selectivity for GABAA receptor subtypes .
  • Applications : Primarily encountered as a designer benzodiazepine in illicit markets .

Doxefazepam (7-Chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

  • Structural Differences: Contains a 3-hydroxy group and a 2-hydroxyethyl substituent at position 1, differing from the target compound’s 3-amino and 1-methyl groups .
  • Pharmacological Implications : The hydroxyethyl chain improves water solubility, while the 3-hydroxy group facilitates conjugation, reducing half-life. Doxefazepam is 2–4 times more potent than flurazepam but less toxic in animal models .
  • Applications : Investigated for insomnia but discontinued due to metabolite accumulation concerns .

3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

  • Structural Differences : The fluorophenyl group is at position 3 instead of position 2, altering steric and electronic properties .
  • Pharmacological Implications : Meta-fluorine substitution may reduce receptor affinity compared to ortho-substituted analogs, as seen in comparative studies of fluorophenyl benzodiazepines .

Data Table: Structural and Pharmacological Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties References
Target Compound 1-CH3, 3-NH2, 5-(2-FPh) C₁₆H₁₃FN₂O Enhanced metabolic stability
Norfludiazepam 7-Cl, 5-(2-FPh) C₁₅H₁₀ClFN₂O High receptor affinity
Fludiazepam 1-CH3, 7-Cl, 5-(2-FPh) C₁₆H₁₂ClFN₂O Prolonged half-life
5-(2-FPh)-1-methyl-7-nitro analog 1-CH3, 7-NO₂, 5-(2-FPh) C₁₆H₁₂FN₃O₂ Rapid onset, high toxicity
Doxefazepam 1-(CH2CH2OH), 3-OH, 7-Cl, 5-(2-FPh) C₁₇H₁₄ClFN₂O₃ High potency, short half-life
3-Amino-5-(3-FPh)-9-methyl analog 1-CH3, 3-NH2, 5-(3-FPh) C₁₆H₁₃FN₂O Reduced receptor affinity

Key Research Findings

  • Amino Group Impact: The 3-amino group in the target compound may enhance metabolic stability by resisting oxidative degradation, a common issue with nitro or chloro substituents .
  • Fluorophenyl Position : Ortho-fluorine substitution (2-FPh) optimizes receptor binding compared to meta-fluorine (3-FPh), as demonstrated in SAR studies .

Biological Activity

3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a compound of considerable interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H14FN3O
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 209985-36-4

The compound exhibits its biological activity primarily through modulation of the central nervous system (CNS). It acts as a benzodiazepine derivative, which typically interacts with the GABA_A receptor complex, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the brain. This leads to anxiolytic, sedative, and muscle relaxant effects.

1. Anxiolytic and Sedative Effects

Studies have shown that benzodiazepine derivatives can significantly reduce anxiety levels in animal models. The compound has been tested in various preclinical studies demonstrating its potential to decrease anxiety-related behaviors.

2. Antidepressant Properties

Recent investigations suggest that compounds similar to this compound may possess antidepressant-like effects. These effects are attributed to their ability to modulate neurotransmitter systems involved in mood regulation.

3. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a critical role.

Table: Summary of Biological Activities

Activity TypeModel/Method UsedFindingsReference
AnxiolyticElevated Plus MazeSignificant reduction in anxiety behavior
AntidepressantForced Swim TestDecreased immobility time
NeuroprotectionIn vitro neuronal cell culturesReduced cell death under oxidative stress

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High distribution volume indicating extensive tissue penetration.
  • Metabolism : Primarily hepatic metabolism with potential active metabolites.
  • Excretion : Renal excretion as metabolites.

Safety and Toxicology

While the biological activities are promising, safety evaluations are essential. Toxicological studies indicate that the compound has a favorable safety profile at therapeutic doses but requires further investigation for long-term effects and potential toxicity.

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